2-(3-methylphenoxy)-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide
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Overview
Description
2-(3-methylphenoxy)-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide is an organic compound with potential applications in various scientific fields. This compound features a phenoxy group substituted with a methyl group at the 3-position, an acetamide linkage, and a tetrazole ring attached to a phenyl group. Its unique structure allows it to participate in diverse chemical reactions and exhibit specific biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methylphenoxy)-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide typically involves the following steps:
Formation of 3-methylphenoxyacetic acid: This can be achieved by reacting 3-methylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Amidation: The 3-methylphenoxyacetic acid is then converted to its corresponding acyl chloride using thionyl chloride. This acyl chloride is reacted with 4-(1H-tetrazol-1-yl)aniline to form the desired acetamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methyl group on the phenoxy ring can undergo oxidation to form a carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C).
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: 3-methylphenoxyacetic acid.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 2-(3-methylphenoxy)-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide can be used as a building block for synthesizing more complex molecules. Its functional groups allow for further modifications, making it a versatile intermediate in organic synthesis.
Biology
This compound may exhibit biological activity due to the presence of the tetrazole ring, which is known to interact with various biological targets. It could be explored for its potential as an antimicrobial or anti-inflammatory agent.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic effects. The tetrazole ring is a bioisostere of carboxylic acids, which means it can mimic the biological activity of carboxylic acid-containing drugs.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(3-methylphenoxy)-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide would depend on its specific application. In biological systems, the tetrazole ring may interact with enzymes or receptors, modulating their activity. The phenoxy and acetamide groups could also contribute to binding interactions with molecular targets.
Comparison with Similar Compounds
Similar Compounds
2-(4-methylphenoxy)-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide: Similar structure but with a methyl group at the 4-position.
2-(3-chlorophenoxy)-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide: Chlorine substituent instead of a methyl group.
2-(3-methylphenoxy)-N-[4-(1H-tetrazol-1-yl)phenyl]propionamide: Propionamide instead of acetamide.
Uniqueness
The unique combination of the 3-methylphenoxy group and the tetrazole ring in 2-(3-methylphenoxy)-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide provides distinct chemical and biological properties. This compound’s specific structure allows for targeted interactions in both chemical reactions and biological systems, making it a valuable molecule for research and development.
Properties
Molecular Formula |
C16H15N5O2 |
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Molecular Weight |
309.32 g/mol |
IUPAC Name |
2-(3-methylphenoxy)-N-[4-(tetrazol-1-yl)phenyl]acetamide |
InChI |
InChI=1S/C16H15N5O2/c1-12-3-2-4-15(9-12)23-10-16(22)18-13-5-7-14(8-6-13)21-11-17-19-20-21/h2-9,11H,10H2,1H3,(H,18,22) |
InChI Key |
AQEHFCRYHCAERN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CC=C(C=C2)N3C=NN=N3 |
Origin of Product |
United States |
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